molecular formula C19H16BrNO4S2 B11368714 Methyl 5'-(2-(2-bromo-4-methylphenoxy)acetamido)-[2,3'-bithiophene]-4'-carboxylate

Methyl 5'-(2-(2-bromo-4-methylphenoxy)acetamido)-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B11368714
M. Wt: 466.4 g/mol
InChI Key: PRUYHGVOWJOFGA-UHFFFAOYSA-N
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Description

Methyl 5’-(2-(2-bromo-4-methylphenoxy)acetamido)-[2,3’-bithiophene]-4’-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bithiophene core, which is known for its electronic properties, making it a candidate for research in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5’-(2-(2-bromo-4-methylphenoxy)acetamido)-[2,3’-bithiophene]-4’-carboxylate typically involves multiple steps, starting with the preparation of the bithiophene core. The bithiophene is then functionalized with a carboxylate group and further reacted with 2-bromo-4-methylphenoxy acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5’-(2-(2-bromo-4-methylphenoxy)acetamido)-[2,3’-bithiophene]-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while substitution of the bromo group could yield various substituted derivatives.

Scientific Research Applications

Methyl 5’-(2-(2-bromo-4-methylphenoxy)acetamido)-[2,3’-bithiophene]-4’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific proteins or pathways.

Mechanism of Action

The mechanism by which Methyl 5’-(2-(2-bromo-4-methylphenoxy)acetamido)-[2,3’-bithiophene]-4’-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as proteins or enzymes, through its functional groups. The bithiophene core may play a role in modulating electronic properties, while the acetamido and phenoxy groups could facilitate binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5’-(2-(2-bromo-4-methylphenoxy)acetamido)-[2,3’-bithiophene]-4’-carboxylate is unique due to its combination of a bithiophene core with a bromo-phenoxy-acetamido substituent

Properties

Molecular Formula

C19H16BrNO4S2

Molecular Weight

466.4 g/mol

IUPAC Name

methyl 2-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C19H16BrNO4S2/c1-11-5-6-14(13(20)8-11)25-9-16(22)21-18-17(19(23)24-2)12(10-27-18)15-4-3-7-26-15/h3-8,10H,9H2,1-2H3,(H,21,22)

InChI Key

PRUYHGVOWJOFGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC)Br

Origin of Product

United States

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